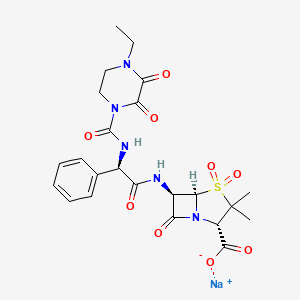
Piperacillin sulfone sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperacillin sulfone sodium salt is a semi-synthetic, broad-spectrum ureidopenicillin antibiotic derived from ampicillin. It is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa . This compound is often used in combination with other antibiotics to enhance its efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperacillin sulfone sodium salt involves the reaction of 6-aminopenicillanic acid with various reagents to form the ureidopenicillin structure. The process typically includes the following steps:
Acylation: 6-aminopenicillanic acid is acylated with a suitable acylating agent to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the β-lactam ring structure.
Sulfonation: The β-lactam ring is then sulfonated to introduce the sulfone group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Piperacillin sulfone sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted β-lactam derivatives.
科学的研究の応用
Piperacillin sulfone sodium salt has a wide range of applications in scientific research:
作用機序
Piperacillin sulfone sodium salt exerts its effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which leads to cell lysis and death . The compound is often combined with β-lactamase inhibitors like tazobactam to enhance its effectiveness against β-lactamase-producing bacteria .
類似化合物との比較
Similar Compounds
Ticarcillin: Another ureidopenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Mezlocillin: Similar to piperacillin but with a different side chain, leading to variations in activity and stability.
Carbenicillin: A carboxypenicillin with a broader spectrum but more susceptible to β-lactamase degradation.
Uniqueness
Piperacillin sulfone sodium salt is unique due to its broad-spectrum activity, stability in the presence of β-lactamase enzymes, and its ability to be combined with β-lactamase inhibitors like tazobactam for enhanced efficacy .
特性
分子式 |
C23H26N5NaO9S |
|---|---|
分子量 |
571.5 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H27N5O9S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)38(36,37)20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 |
InChIキー |
RWXLXJPYJNZORX-IDYPWDAWSA-M |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
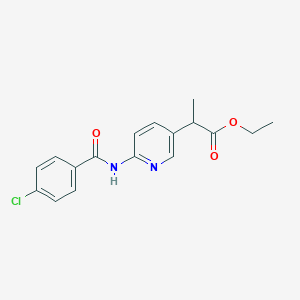
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)

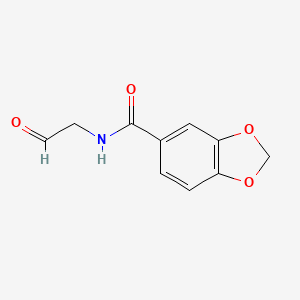
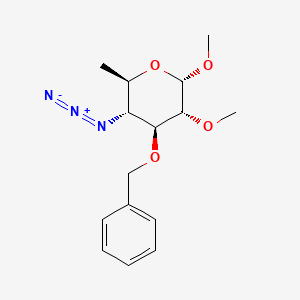

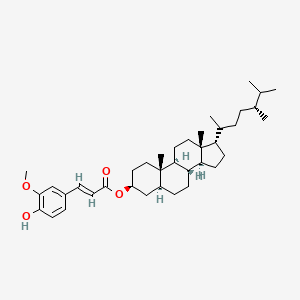
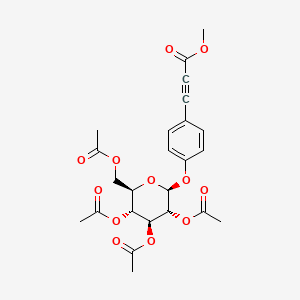
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
